2-[5-Methyl-2-(propan-2-yl)phenoxy]-3-(morpholin-4-yl)quinoxaline
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Overview
Description
2-[5-Methyl-2-(propan-2-yl)phenoxy]-3-(morpholin-4-yl)quinoxaline is a complex organic compound that belongs to the quinoxaline family This compound is characterized by its unique structure, which includes a quinoxaline core substituted with a phenoxy group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Methyl-2-(propan-2-yl)phenoxy]-3-(morpholin-4-yl)quinoxaline typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, followed by the introduction of the phenoxy and morpholine substituents. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2-[5-Methyl-2-(propan-2-yl)phenoxy]-3-(morpholin-4-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.
Scientific Research Applications
2-[5-Methyl-2-(propan-2-yl)phenoxy]-3-(morpholin-4-yl)quinoxaline has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[5-Methyl-2-(propan-2-yl)phenoxy]-3-(morpholin-4-yl)quinoxaline involves its interaction with specific molecular targets and pathways. The phenoxy and morpholine groups can interact with various enzymes and receptors, potentially modulating their activity. The quinoxaline core may also play a role in the compound’s biological effects by interacting with DNA or other cellular components.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives with different substituents, such as:
- 2-[5-Methyl-2-(propan-2-yl)phenoxy]benzaldehyde
- 2-[5-Methyl-2-(propan-2-yl)phenoxy]benzoic acid
Uniqueness
What sets 2-[5-Methyl-2-(propan-2-yl)phenoxy]-3-(morpholin-4-yl)quinoxaline apart from similar compounds is the presence of both the phenoxy and morpholine groups, which confer unique chemical properties and potential applications. The combination of these functional groups with the quinoxaline core makes it a versatile compound for various research and industrial purposes.
Properties
Molecular Formula |
C22H25N3O2 |
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Molecular Weight |
363.5 g/mol |
IUPAC Name |
4-[3-(5-methyl-2-propan-2-ylphenoxy)quinoxalin-2-yl]morpholine |
InChI |
InChI=1S/C22H25N3O2/c1-15(2)17-9-8-16(3)14-20(17)27-22-21(25-10-12-26-13-11-25)23-18-6-4-5-7-19(18)24-22/h4-9,14-15H,10-13H2,1-3H3 |
InChI Key |
RUXGXUUHNOXPJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=NC3=CC=CC=C3N=C2N4CCOCC4 |
Origin of Product |
United States |
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